2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Ethoxy-6-(2-furyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(2-furyl)nicotinonitrile typically involves the reaction of 2-furylacetonitrile with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of 2-Ethoxy-6-(2-furyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(2-furyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and furyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Ethoxy-6-(2-furyl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including hypoglycemic and cytotoxic effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(2-furyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in hypoglycemic activity, the compound is believed to enhance insulin sensitivity and glucose uptake in cells. In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-6-(2-thienyl)nicotinonitrile
- 2-Ethoxy-6-(2-pyridyl)nicotinonitrile
- 2-Ethoxy-6-(2-phenyl)nicotinonitrile
Uniqueness
2-Ethoxy-6-(2-furyl)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the furyl group enhances its reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-9(8-13)5-6-10(14-12)11-4-3-7-16-11/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODWEJDTCLDPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363227 |
Source
|
Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190579-90-9 |
Source
|
Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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